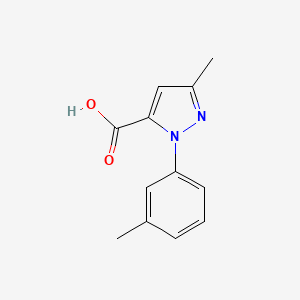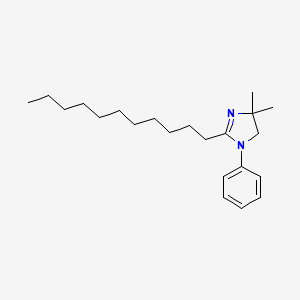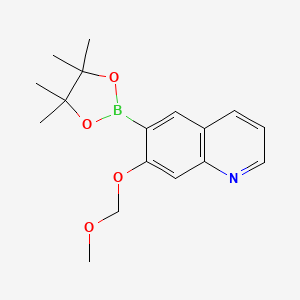
3-Methyl-1-m-tolyl-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-m-tolyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-m-tolyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of pyrazole with acetone to form 1-methyl-1H-pyrazole. This intermediate is then reacted with chloroalkyl carboxylic acid to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-1-m-tolyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Often carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenating agents or nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
3-Methyl-1-m-tolyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential in preventing formalin-induced tonic pain.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity.
Mecanismo De Acción
The primary mechanism of action of 3-Methyl-1-m-tolyl-1H-pyrazole-5-carboxylic acid involves the inhibition of D-amino acid oxidase (DAO). This enzyme is responsible for the oxidative deamination of D-amino acids. By inhibiting DAO, the compound reduces oxidative stress and prevents cellular damage. The molecular targets and pathways involved include the modulation of oxidative stress pathways and the protection of neuronal cells from oxidative damage .
Comparación Con Compuestos Similares
- 3-Methyl-1H-pyrazole-5-carboxylic acid
- Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
- 1-Phenyl-3-carbethoxypyrazolone
Comparison: 3-Methyl-1-m-tolyl-1H-pyrazole-5-carboxylic acid stands out due to its specific inhibition of DAO and its protective effects against oxidative stress. While other similar compounds may share structural similarities, they often differ in their biological activities and specific applications. For instance, 3-Methyl-1H-pyrazole-5-carboxylic acid is primarily used for its DAO inhibitory properties, whereas other pyrazole derivatives may be explored for their antiviral or anticancer activities .
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
5-methyl-2-(3-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-8-4-3-5-10(6-8)14-11(12(15)16)7-9(2)13-14/h3-7H,1-2H3,(H,15,16) |
Clave InChI |
ATNYKMSJDZOOOS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=CC(=N2)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-(Carboxymethylamino)-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B13986882.png)




![6-[(3-Bromoanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B13986906.png)
![2-[(2,4,6-Trimethylphenoxy)methyl]oxirane](/img/structure/B13986914.png)




![3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one](/img/structure/B13986944.png)

